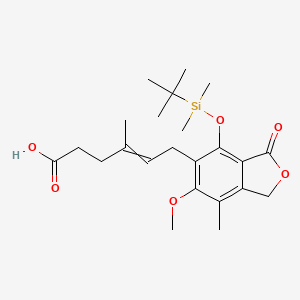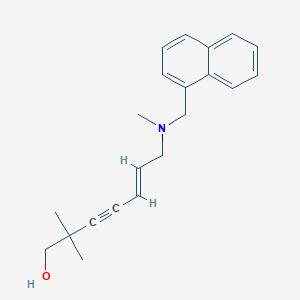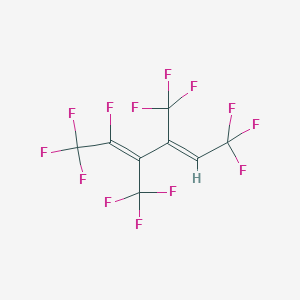
2'-O-(tert-Butyldiméthylsilyl)-6,7-déhydropaclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is a chemically modified derivative of paclitaxel, a well-known anticancer agent. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-O position and a dehydrogenation at the 6,7 positions. These modifications are designed to enhance the compound’s stability and potentially improve its pharmacological properties.
Applications De Recherche Scientifique
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel has several scientific research applications:
Chemistry: Used as a model compound to study the effects of silyl protection and dehydrogenation on chemical reactivity.
Biology: Investigated for its potential to enhance the stability and bioavailability of paclitaxel.
Medicine: Explored as a potential anticancer agent with improved pharmacokinetic properties.
Industry: Utilized in the development of new drug formulations and delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel typically involves multiple steps, starting from paclitaxel. The key steps include the protection of the 2’-hydroxyl group with a TBDMS group and the dehydrogenation of the 6,7 positions. The protection of the 2’-hydroxyl group is achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The dehydrogenation step can be carried out using reagents like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the TBDMS group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as fluoride ions (e.g., from tetrabutylammonium fluoride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. The modifications at the 2’-O and 6,7 positions may enhance its binding affinity and stability, potentially improving its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is unique due to its specific chemical modifications, which are designed to enhance stability and potentially improve pharmacological properties compared to other taxane derivatives.
Propriétés
Numéro CAS |
165065-02-1 |
|---|---|
Formule moléculaire |
C53H63NO13Si |
Poids moléculaire |
950.1 g/mol |
Nom IUPAC |
[(1S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |
InChI |
InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |
Clé InChI |
STDWDYDOHOANPV-DANSAQGPSA-N |
SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


pyrimidine-2,4-dione](/img/structure/B1140558.png)
![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)
![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)





![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)

